(R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride
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Overview
Description
®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-Benzyl-3-pyrrolidinone.
Reductive Amination: The ®-1-Benzyl-3-pyrrolidinone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired ®-(-)-1-Benzyl-3-(methylamino)pyrrolidine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of ®-(-)-1-Benzyl-3-(methylamino)pyrrolidine.
Reduction: Corresponding primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and chiral recognition processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of ®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Benzyl-3-(methylamino)pyrrolidine: The non-chiral version of the compound.
1-Benzyl-3-(dimethylamino)pyrrolidine: A structurally similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
®-(-)-1-Benzyl-3-(methylamino)pyrrolidine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving chiral recognition.
Properties
Molecular Formula |
C12H20Cl2N2 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
(3R)-1-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H/t12-;;/m1../s1 |
InChI Key |
NAVVMBPTIXZIKU-CURYUGHLSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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